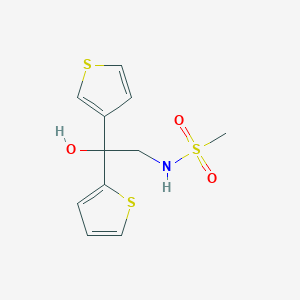

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a central hydroxyl-bearing ethyl group substituted with both thiophen-2-yl and thiophen-3-yl aromatic rings. The methanesulfonamide moiety (-SO₂NH₂CH₃) is attached to the ethyl backbone, distinguishing it from related compounds with bulkier sulfonyl groups (e.g., tosyl).

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c1-18(14,15)12-8-11(13,9-4-6-16-7-9)10-3-2-5-17-10/h2-7,12-13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQMMOKPDGJKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the hydroxyethyl intermediate: This can be achieved by reacting a suitable thiophene derivative with an epoxide under acidic or basic conditions.

Introduction of the methanesulfonamide group: The hydroxyethyl intermediate can then be reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to increase reaction rates.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group or the thiophene rings.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from literature:

Table 1: Structural and Functional Comparison

Key Observations

In contrast, sulfonylurea herbicides like metsulfuron methyl feature sulfonamide groups linked to triazine rings, highlighting divergent applications (pharmaceutical vs. agrochemical) .

Aromatic Rings: Dual thiophene substitution (2-yl and 3-yl) in the target compound may enhance aromatic interactions compared to single-thiophene analogs like 2k or amino alcohols like Compound a .

Functional Groups: The hydroxyl group in the target compound and 2k/2m supports hydrogen bonding, whereas Compound a’s amino alcohol structure introduces basicity and protonation-dependent behavior .

Computational Insights :

- Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functionals) could model electronic properties, such as charge distribution across thiophene rings, to predict reactivity relative to analogs .

- Crystallographic data, if available, might leverage SHELX software for structural refinement, as seen in small-molecule studies .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₃N₁O₃S

- Molecular Weight : 287.4 g/mol

- CAS Number : 2034239-32-0

The structure includes two thiophene rings, which are known to contribute to the biological activity of various compounds due to their electron-rich nature.

Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. The presence of the methanesulfonamide group enhances this activity by potentially disrupting microbial cell wall synthesis.

- Antioxidant Properties : The hydroxyl group in the compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related thiophene compounds found that derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, suggesting potent antimicrobial potential.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| A30 | 0.03 | Antifungal |

| A31 | 0.25 | Antifungal |

| A32 | 1.0 | Bacterial |

| A33 | 0.5 | Antibacterial |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the ABTS assay. Results indicated moderate antioxidant activity, which can be attributed to the presence of the hydroxyl group capable of donating hydrogen atoms.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comparative study on various thiophene derivatives demonstrated that those with methanesulfonamide groups showed enhanced activity against Candida albicans and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

- Oxidative Stress Research : In vitro studies have shown that thiophene-containing compounds can reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in diseases characterized by oxidative damage.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, although comprehensive toxicological assessments are still required to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.